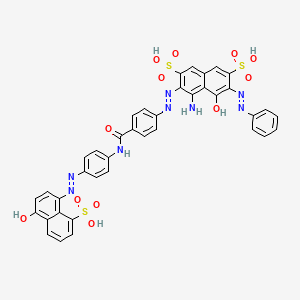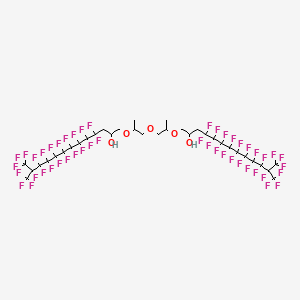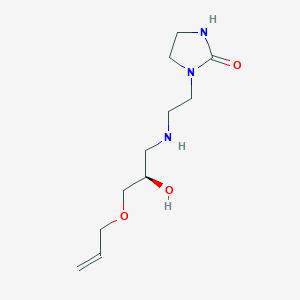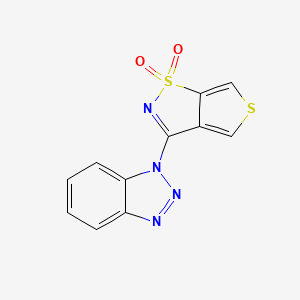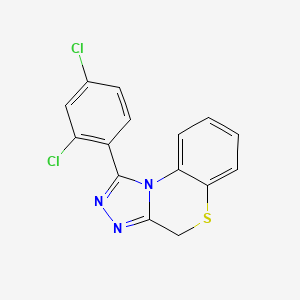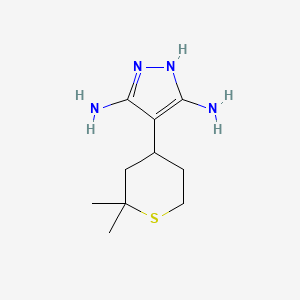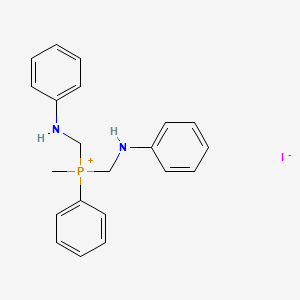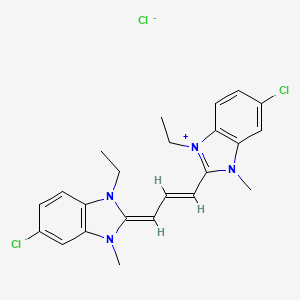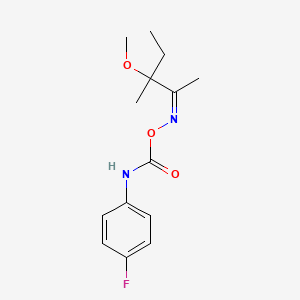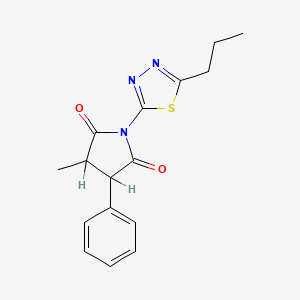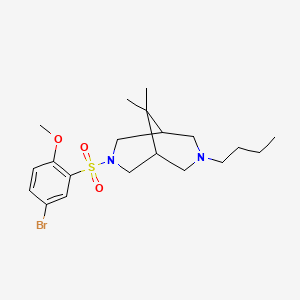
1-(2-((4-Bromophenyl)(4-fluorophenyl)methoxy)ethyl)pyrrolidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-((4-Bromophenyl)(4-fluorophenyl)methoxy)ethyl)pyrrolidine hydrochloride is a chemical compound that features a pyrrolidine ring substituted with a 2-((4-bromophenyl)(4-fluorophenyl)methoxy)ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-((4-Bromophenyl)(4-fluorophenyl)methoxy)ethyl)pyrrolidine hydrochloride typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-bromobenzyl alcohol with 4-fluorobenzyl bromide in the presence of a base such as potassium carbonate to form the intermediate 4-bromo-4-fluorobenzyl ether.
Introduction of the Pyrrolidine Ring: The intermediate is then reacted with 2-bromoethylamine hydrobromide in the presence of a base like sodium hydride to introduce the pyrrolidine ring, forming the desired product.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-((4-Bromophenyl)(4-fluorophenyl)methoxy)ethyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the bromine and fluorine positions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
1-(2-((4-Bromophenyl)(4-fluorophenyl)methoxy)ethyl)pyrrolidine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-((4-Bromophenyl)(4-fluorophenyl)methoxy)ethyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-((4-Bromophenyl)(4-chlorophenyl)methoxy)ethyl)pyrrolidine hydrochloride
- 1-(2-((4-Bromophenyl)(4-methylphenyl)methoxy)ethyl)pyrrolidine hydrochloride
- 1-(2-((4-Bromophenyl)(4-ethylphenyl)methoxy)ethyl)pyrrolidine hydrochloride
Uniqueness
1-(2-((4-Bromophenyl)(4-fluorophenyl)methoxy)ethyl)pyrrolidine hydrochloride is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets.
Properties
CAS No. |
96122-72-4 |
|---|---|
Molecular Formula |
C19H22BrClFNO |
Molecular Weight |
414.7 g/mol |
IUPAC Name |
1-[2-[(4-bromophenyl)-(4-fluorophenyl)methoxy]ethyl]pyrrolidine;hydrochloride |
InChI |
InChI=1S/C19H21BrFNO.ClH/c20-17-7-3-15(4-8-17)19(16-5-9-18(21)10-6-16)23-14-13-22-11-1-2-12-22;/h3-10,19H,1-2,11-14H2;1H |
InChI Key |
ZQXBFQMZYRJGQX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCOC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)Br.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


